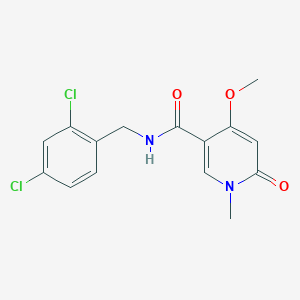

N-(2,4-dichlorobenzyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-[(2,4-dichlorophenyl)methyl]-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O3/c1-19-8-11(13(22-2)6-14(19)20)15(21)18-7-9-3-4-10(16)5-12(9)17/h3-6,8H,7H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGORIVFHRDVUDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)NCC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations:

Dichlorobenzyl vs. Other Benzyl Groups: The 2,4-dichlorobenzyl group in the target compound likely enhances lipophilicity and target binding compared to mono-chlorinated or methoxy-substituted benzyl groups (e.g., 3-chlorobenzyl in or 2-methoxybenzyl in ). Chlorine atoms at the 2- and 4-positions may improve steric and electronic interactions with hydrophobic protein pockets .

Heterocyclic Core Variations :

- Replacement of the pyridine core with pyridazine (as in ) reduces ring basicity and may impact hydrogen-bonding interactions.

- The pyrazolo-pyridine core in compounds shows higher potency (IC50 <100 nM), suggesting the dihydropyridine scaffold in the target compound could be optimized for enhanced activity .

Substituent Position and Activity: The 5-amino substitution in the Fascin inhibitor () correlates with high potency, highlighting the importance of functional group placement . Methylation at the 1-position in the target compound may reduce metabolic oxidation compared to unsubstituted analogs.

Q & A

Q. Q1. What are the recommended synthetic routes for N-(2,4-dichlorobenzyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide, and what critical parameters influence yield?

Methodological Answer: The compound can be synthesized via a multi-step protocol involving:

Coupling Reactions : Amide bond formation between 4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid and 2,4-dichlorobenzylamine using coupling agents like HATU or EDCI, with DIEA as a base in anhydrous DCM .

Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradient) is critical for isolating the product. Yields (~55–70%) depend on reaction temperature (0–25°C) and stoichiometric control of the coupling agent (1.2–1.5 eq) .

Analytical Validation : Confirm purity via HPLC (≥98%) and structural integrity via -/-NMR, ensuring absence of diastereomers or unreacted intermediates .

Q. Q2. How can researchers validate the structural identity and purity of this compound?

Methodological Answer: Use a combination of:

- Spectroscopy :

- Chromatography :

- Mass Spectrometry : HRMS (ESI+) for exact mass confirmation (e.g., calculated [M+H]: 395.05; observed: 395.06) .

Advanced Research Questions

Q. Q3. How does the 2,4-dichlorobenzyl substituent influence target binding, and what computational methods support this analysis?

Methodological Answer: The 2,4-dichlorobenzyl group enhances hydrophobic interactions and π-π stacking with target proteins (e.g., collagenase in ). Computational approaches include:

- Molecular Docking : Software like AutoDock Vina can model binding poses. For example, the dichlorobenzyl moiety forms π-π interactions with Tyr201 (distance: ~4.1 Å) and hydrogen bonds with Gln215 (2.2 Å) in collagenase .

- Free Energy Calculations : Gibbs free energy (ΔG) values (–6.4 to –6.5 kcal/mol) predict binding affinity. Positional isomerism (2,4 vs. 2,6-dichloro) minimally impacts ΔG but alters interaction distances .

Q. Q4. How can researchers resolve contradictions in IC50_{50}50 values observed across different assay conditions?

Methodological Answer: Discrepancies in IC may arise from:

- Assay Variability : Standardize protocols (e.g., collagenase inhibition assays in ) using identical substrate concentrations and incubation times.

- Solvent Effects : Compare DMSO solubility (≤1% v/v) versus aqueous buffers to rule out aggregation artifacts.

- Data Normalization : Use positive controls (e.g., doxycycline for collagenase) to calibrate activity across experiments .

Q. Q5. What strategies optimize the synthesis of dihydropyridine derivatives to enhance metabolic stability?

Methodological Answer: Key modifications include:

Ring Substitutions : Introduce electron-withdrawing groups (e.g., methoxy at C4) to reduce oxidative metabolism .

Prodrug Design : Mask the carboxamide as an ester (e.g., ethyl ester) to improve bioavailability, followed by enzymatic hydrolysis in vivo .

Crystallization Techniques : Use oxadiazolium perchlorate salts to stabilize intermediates, avoiding oxidative N–N bond formation and improving reaction yields (~85–90%) .

Q. Q6. How do researchers analyze structure-activity relationships (SAR) for dichlorobenzyl-containing analogs?

Methodological Answer: SAR studies involve:

- Analog Synthesis : Vary substituents on the benzyl group (e.g., 2,6-dichloro vs. 2,4-dichloro) and pyridine ring (e.g., methyl vs. ethyl at N1).

- Biological Testing : Measure IC against relevant targets (e.g., kinases, proteases) and correlate with LogP values to assess lipophilicity-activity trends.

- Statistical Modeling : Use QSAR tools (e.g., CoMFA) to identify critical steric/electronic parameters .

Q. Q7. What advanced analytical techniques characterize degradation products under stressed conditions?

Methodological Answer: For stability studies:

- Forced Degradation : Expose the compound to heat (60°C), acid (0.1 M HCl), and UV light, then analyze via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.